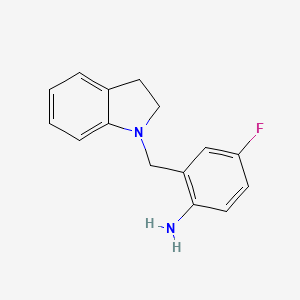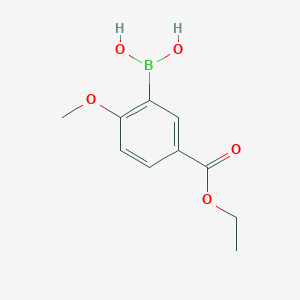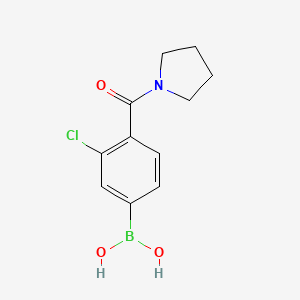
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
Descripción general
Descripción
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is a synthetic organic compound that features a 2,3-dihydroindole moiety linked to a 4-fluorophenylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine typically involves the following steps:
-
Formation of the 2,3-Dihydroindole Moiety: : This can be achieved through the reduction of indole derivatives. For example, 2,3-dihydroindoles can be synthesized by the reduction of 2-oxindoles using boron hydrides .
-
Attachment of the Fluorophenylamine Group: : The 4-fluorophenylamine can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated precursor with 4-fluoroaniline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors for the reduction steps and large-scale batch reactors for the nucleophilic substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation to form various oxindole derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Boron hydrides like sodium borohydride (NaBH₄) are frequently used.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated indole derivatives.
Substitution: N-substituted derivatives, such as N-acyl or N-alkyl compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to its indole structure.
Biological Studies: The compound can be used to study receptor binding and signal transduction pathways, especially those involving serotonin and melatonin receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is likely related to its ability to interact with specific molecular targets, such as neurotransmitter receptors. The indole moiety is known to mimic the structure of serotonin, allowing it to bind to serotonin receptors and modulate their activity. This interaction can influence various biological pathways, including those involved in mood regulation and circadian rhythms.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroindole: A simpler structure lacking the fluorophenylamine group.
4-Fluoroaniline: Contains the fluorophenylamine group but lacks the indole moiety.
Melatonin: A naturally occurring indole derivative with neurohormonal activity.
Uniqueness
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is unique due to the combination of the 2,3-dihydroindole and 4-fluorophenylamine groups. This dual functionality may confer unique binding properties and biological activities not seen in simpler analogs.
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-6,9H,7-8,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODCACWEWZRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)






![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)


